molecular formula C17H15N3O6S3 B12163503 N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B12163503
M. Wt: 453.5 g/mol
InChI Key: HAZAYJDIEUZGDJ-UHFFFAOYSA-N
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Description

The compound N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide features a 2,3-dihydro-1,4-benzodioxine core substituted with a sulfonamide group at position 4. The sulfamoylphenyl moiety at position 4 is further modified with a 1,3-thiazol-2-yl group.

Properties

Molecular Formula

C17H15N3O6S3

Molecular Weight

453.5 g/mol

IUPAC Name

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

InChI

InChI=1S/C17H15N3O6S3/c21-28(22,20-17-18-7-10-27-17)13-3-1-12(2-4-13)19-29(23,24)14-5-6-15-16(11-14)26-9-8-25-15/h1-7,10-11,19H,8-9H2,(H,18,20)

InChI Key

HAZAYJDIEUZGDJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonamide groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may bind to and inhibit the activity of certain proteins, thereby disrupting cellular functions and exerting its antimicrobial or anticancer properties.

Comparison with Similar Compounds

Core Benzodioxine-Sulfonamide Derivatives

Several analogs share the benzodioxine-sulfonamide backbone but differ in substituents:

Compound Name / ID Substituent at R-Position Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-(1,3-thiazol-2-ylsulfamoyl)phenyl C₁₈H₁₆N₃O₅S₃ 466.56 (estimated) Thiazole, sulfonamide
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide () 4-chlorophenyl C₁₅H₁₃ClNO₄S 354.79 Chlorophenyl, sulfonamide
N-[4-(2-propan-2-ylimidazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide () 4-(2-isopropylimidazol-1-yl)phenyl C₂₁H₂₂N₃O₄S 412.48 Imidazole, sulfonamide
N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide () 4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl C₂₄H₂₆N₄O₄S 466.56 Pyridazine, piperidine
N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide () 2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl C₁₇H₁₆F₃NO₅S 403.37 Trifluoromethyl, hydroxyethyl

Key Observations :

  • The thiazole group in the target compound may enhance π-π stacking or hydrogen bonding compared to chlorophenyl () or trifluoromethyl () substituents .

Pharmacological Activity Comparisons

Enzyme Inhibition Profiles

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide derivatives ():
    • 5j (IC₅₀ = 26.25 ± 0.11 μM) and 5d (IC₅₀ = 58.13 ± 0.15 μM) showed moderate acetylcholinesterase inhibition.
    • 5i (IC₅₀ = 74.52 ± 0.07 μM) and 5f (IC₅₀ = 83.52 ± 0.08 μM) inhibited α-glucosidase .
  • D4476 (): A benzodioxine-containing imidazole derivative demonstrated immunomodulatory effects by inhibiting Treg differentiation, reducing bacterial growth in tuberculosis models .
  • Compound 1 (): A benzodioxine-based glucocorticoid receptor modulator showed in vivo efficacy in receptor occupancy studies, highlighting the scaffold’s versatility in targeting nuclear receptors .

Implications for Target Compound :
The thiazole group may confer unique selectivity toward enzymes or receptors, distinct from the chlorophenyl or imidazole analogs. Its sulfonamide-thiazole combination could enhance binding to cysteine proteases or kinases .

Physicochemical Properties

  • IR Spectroscopy : The absence of C=O stretches (~1660–1680 cm⁻¹) in triazole analogs () contrasts with the target compound’s expected sulfonamide S=O stretches (~1150–1250 cm⁻¹) .

Biological Activity

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a thiazole moiety and sulfonamide functional groups, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula : C20H21N3O4S2
Molecular Weight : 431.5 g/mol
IUPAC Name : this compound

The compound's structure allows for various interactions with biological targets, which may contribute to its bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.
  • Receptor Modulation : The thiazole moiety may enhance binding affinity to various receptors, potentially modulating signaling pathways related to inflammation and cancer progression.

These interactions can lead to significant biological effects such as anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance:

  • Cytotoxicity Studies : Compounds featuring thiazole and sulfonamide groups have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives showed IC50 values ranging from 3.58 μM to 15.36 μM against several cancer lines while exhibiting lower toxicity in normal cells .

Antimicrobial Activity

The compound also displays antimicrobial properties:

  • Antifungal and Antibacterial Studies : Research has shown that related thiazole derivatives possess antifungal activities against pathogens like Phytophthora infestans with EC50 values significantly lower than standard treatments . Additionally, moderate antibacterial activities have been observed against Xanthomonas oryzae and Xanthomonas campestris .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of a thiazole-containing compound similar to this compound. The compound was found to induce apoptosis in cancer cells through the activation of caspases and subsequent cell cycle arrest at the G2-M phase. This was evidenced by a significant increase in apoptotic markers compared to untreated controls .

Case Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial properties of thiazole derivatives, compounds were tested against various fungi and bacteria. The results indicated that specific derivatives exhibited potent antifungal activity with EC50 values lower than conventional antifungal agents, suggesting their potential as effective alternatives in treating fungal infections .

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